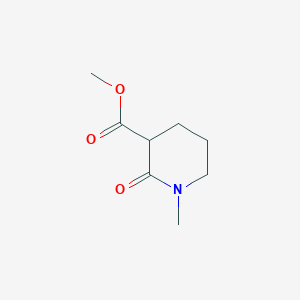

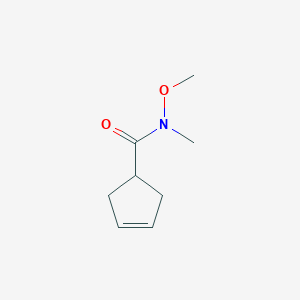

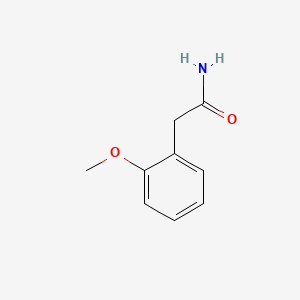

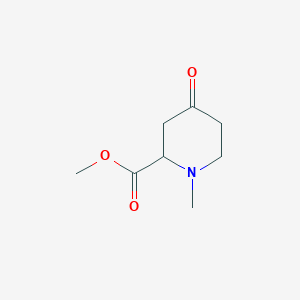

Methyl 1-methyl-4-oxopiperidine-2-carboxylate

Descripción general

Descripción

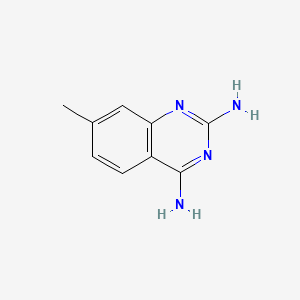

Methyl 1-methyl-4-oxopiperidine-2-carboxylate is a chemical compound that belongs to the class of 4-oxopiperidine derivatives. These compounds have been studied for various applications, including their potential to inhibit protein synthesis and their role as intermediates in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of methyl 1-methyl-4-oxopiperidine-2-carboxylate and related compounds involves multiple steps, including Michael addition, peptide coupling, and cyclization reactions. For instance, spirocyclopropanated 5-oxopiperazine-2-carboxylates can be synthesized from methyl 2-chloro-2-cyclopropylideneacetate through a sequence of reactions that yield high product percentages . Another example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is an intermediate in the synthesis of protein tyrosine kinase inhibitors and involves steps such as SN2 substitution, reduction, oxidation, and acylation .

Molecular Structure Analysis

The molecular structure of methyl 1-methyl-4-oxopiperidine-2-carboxylate and its derivatives can exhibit keto-enol tautomerism and configurational isomerism. For example, methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate shows keto-enol tautomerism, and its stereochemistry has been determined by NMR data . The crystal structure of related compounds, such as tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, reveals intermolecular hydrogen bonding forming a porous three-dimensional network .

Chemical Reactions Analysis

Methyl 1-methyl-4-oxopiperidine-2-carboxylate and its analogs participate in various chemical reactions. For instance, methyl 5-iodopyridine-2-carboximidate reacts with amino groups of proteins to introduce heavy atoms, which is useful for X-ray crystallography . Additionally, methyl 4-aminopyrrole-2-carboxylates can be synthesized from 5-methoxyisoxazoles and pyridinium ylides in a one-pot reaction involving a relay catalytic cascade .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1-methyl-4-oxopiperidine-2-carboxylate derivatives are influenced by their molecular structure. The extent of methylation affects their ability to inhibit protein synthesis, as demonstrated in a study where methylated 4-oxypiperidine compounds were tested in a rabbit reticulocyte lysate cell-free translation system . The presence of different substituents and functional groups can also impact the solubility, stability, and reactivity of these compounds.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

methyl 1-methyl-4-oxopiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-9-4-3-6(10)5-7(9)8(11)12-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYBQJCTUIQSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-4-oxopiperidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.